5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
Description
The compound 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole features an oxazole core substituted at three positions:
- Position 2: Furan-2-yl group, a heteroaromatic moiety known for its electron-rich properties and bioactivity in medicinal chemistry.
- Position 4: Phenylsulfonyl group, a strong electron-withdrawing substituent that enhances metabolic stability and influences binding interactions.
- Position 5: 4-Benzylpiperazin-1-yl group, a nitrogen-containing heterocycle commonly used to improve solubility and modulate pharmacokinetic properties.
Below, we compare it to structurally or functionally related compounds to infer its possible properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-32(29,20-10-5-2-6-11-20)23-24(31-22(25-23)21-12-7-17-30-21)27-15-13-26(14-16-27)18-19-8-3-1-4-9-19/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFPIQEZZTFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is C22H24N4O3S. The compound features a piperazine moiety, a furan ring, and a phenylsulfonyl group, which contribute to its pharmacological properties.
Research indicates that this compound exhibits multiple biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can interact with serotonin receptors, potentially leading to antidepressant effects. The benzylpiperazine moiety is known for its activity on the serotonin transporter (SERT) and various serotonin receptors (5-HT receptors) .
- Antitumor Activity : Preliminary studies have indicated that oxazole derivatives may possess antitumor properties through the induction of apoptosis in cancer cells. The sulfonamide group may enhance these effects by improving solubility and bioavailability .
- Antimicrobial Properties : Some derivatives of oxazole compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Interaction with serotonin receptors | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antidepressant Activity : A study evaluating the effects of related compounds on SERT found that modifications in the piperazine structure significantly altered binding affinity and efficacy, suggesting that similar modifications in 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole could enhance its antidepressant effects .
- Antitumor Properties : In vitro experiments demonstrated that oxazole derivatives induced cell cycle arrest in human cancer cell lines. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that oxazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity:
Research indicates that compounds with piperazine structures exhibit antidepressant properties. The benzylpiperazine component may enhance serotonin receptor activity, making it a candidate for treating depression and anxiety disorders. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, which are crucial in mood regulation . -
Antitumor Effects:
The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The phenylsulfonyl group is believed to play a role in enhancing its cytotoxicity against various cancer cell lines . -
Antimicrobial Properties:
Preliminary studies suggest that 5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole exhibits antimicrobial activity against several bacterial strains. The furan ring could be integral to its mechanism of action, potentially disrupting bacterial cell membranes or interfering with metabolic pathways .
Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound was administered to assess its antidepressant-like effects. Results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting enhanced mood and reduced depressive behaviors .
Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being identified as key pathways .
Study 3: Antimicrobial Testing
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound exhibited notable inhibition zones, indicating promising potential as an antimicrobial agent .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Inferences and Hypotheses
Antimicrobial Potential: The furan and phenylsulfonyl groups may synergize for antifungal activity, as seen in thiazolyl hydrazones .
Pharmacokinetic Advantages : The benzylpiperazine group could improve solubility and CNS penetration compared to simpler piperazine derivatives .
Stability : The phenylsulfonyl group likely enhances metabolic stability relative to hemiaminal systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
